

Application Notes: Measuring the Effects of BMT-090605 on Synaptic Vesicle Recycling

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Compound of Interest		
Compound Name:	BMT-090605	
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Audience: Researchers, scientists, and drug development professionals.

Introduction

Synaptic vesicle (SV) recycling is a fundamental process for maintaining neuronal communication. It involves the exocytosis of neurotransmitter-filled vesicles followed by the endocytic retrieval of vesicular components for reuse.[1][2] This rapid cycle is crucial for sustaining synaptic transmission, especially during high-frequency neuronal activity.[3] A key pathway governing this process is clathrin-mediated endocytosis (CME), which involves the coordinated action of several proteins to invaginate the presynaptic membrane and form new vesicles.[4][5][6] One of the critical proteins in the final scission step of CME is the large GTPase, dynamin.[3][5]

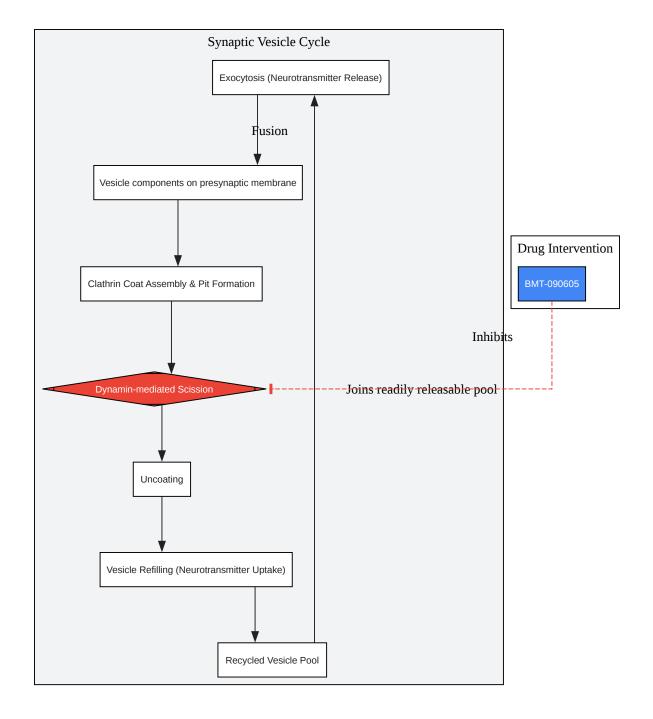
This document describes the application of **BMT-090605**, a novel, potent, and specific small molecule inhibitor of dynamin GTPase activity. By targeting dynamin, **BMT-090605** is expected to block the fission of clathrin-coated pits from the plasma membrane, thereby inhibiting synaptic vesicle endocytosis.[3][7] These application notes provide detailed protocols for assessing the effects of **BMT-090605** on SV recycling using established imaging techniques and present hypothetical quantitative data to illustrate its expected efficacy.

Hypothesized Mechanism of Action

BMT-090605 is hypothesized to act as a non-competitive inhibitor of dynamin's GTPase activity. This inhibition prevents the conformational change required for membrane fission,



leading to an accumulation of constricted, clathrin-coated pits at the presynaptic terminal and a subsequent failure to replenish the synaptic vesicle pool.[3][7]





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Figure 1. Hypothesized mechanism of BMT-090605 action on the synaptic vesicle cycle.

Quantitative Data Summary

The following tables summarize the expected dose-dependent effects of **BMT-090605** on key parameters of synaptic vesicle recycling, as measured by the protocols detailed below.

Table 1: Effect of **BMT-090605** on Endocytosis Rate Constant (τ) (Measured by Synapto-pHluorin Assay)

BMT-090605 Conc.	Endocytosis Time Constant (τ) [s]	% Inhibition of Endocytosis Rate (1/τ)
Vehicle (DMSO)	15.2 ± 1.8	0%
10 μΜ	35.5 ± 3.1	57%
50 μΜ	89.1 ± 6.7	83%
100 μΜ	>300 (No recovery observed)	~100%

Table 2: Effect of **BMT-090605** on Synaptic Vesicle Pool Depletion (Measured by FM 1-43 Dye Unloading Assay)

BMT-090605 Conc.	% Depletion of Recycling Pool (5 min stimulation)
Vehicle (DMSO)	92.3 ± 4.5%
10 μΜ	90.1 ± 5.2%
50 μΜ	88.7 ± 4.9%
100 μΜ	91.5 ± 3.8%
Note: BMT-090605 is not expected to affect exocytosis, so the depletion of the pre-labeled vesicle pool should remain largely unchanged.	



Table 3: Ultrastructural Changes Following **BMT-090605** Treatment (Measured by Transmission Electron Microscopy)

Treatment (50 µM BMT-090605)	Synaptic Vesicle Density (vesicles/ µm²)	Docked Vesicles (per active zone)	Clathrin-Coated Pits (per µm of membrane)
No Stimulation	110 ± 12	5.1 ± 0.8	1.2 ± 0.3
Stimulation + Vehicle	75 ± 9	2.3 ± 0.5	2.1 ± 0.4
Stimulation + BMT- 090605	41 ± 7	1.1 ± 0.3	15.8 ± 2.1

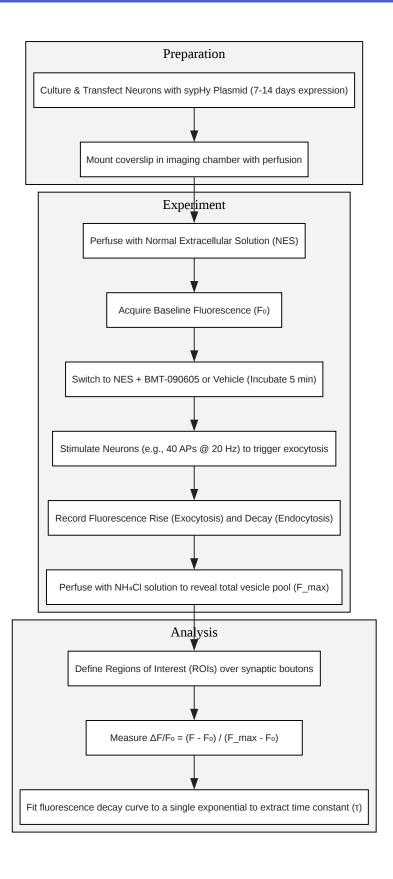
Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Measuring Endocytosis with SynaptopHluorin Imaging

This protocol uses a pH-sensitive GFP variant, pHluorin, fused to a synaptic vesicle protein (e.g., synaptophysin, creating sypHy).[8][9][10] The fluorescence of sypHy is quenched in the acidic lumen of synaptic vesicles but increases dramatically upon exocytosis when exposed to the neutral pH of the synaptic cleft.[8] The subsequent decay in fluorescence reports the rate of endocytosis and re-acidification.[8][10]





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Figure 2. Experimental workflow for the Synapto-pHluorin imaging assay.



Materials:

- Primary hippocampal neurons cultured on coverslips.
- · sypHy plasmid and transfection reagent.
- Normal Extracellular Solution (NES): NaCl (140 mM), KCl (2.4 mM), HEPES (10 mM), Glucose (10 mM), CaCl₂ (2 mM), MgCl₂ (1 mM), pH 7.4.
- Stimulation buffer: NES with elevated KCl (e.g., 90 mM, with NaCl adjusted for osmolarity).
- Ammonium chloride solution (50 mM NH₄Cl in NES, pH 7.4).
- BMT-090605 stock solution (in DMSO).
- Inverted fluorescence microscope with a high-sensitivity camera.

Procedure:

- Cell Preparation: Transfect primary hippocampal neurons (7-10 days in vitro) with the sypHy plasmid. Allow 7-14 days for protein expression.
- Imaging Setup: Mount the coverslip in a perfusion chamber on the microscope. Perfuse with NES at ~0.2 ml/min.
- Baseline: Identify a transfected neuron and acquire a stable baseline fluorescence (F₀) for 1-2 minutes.
- Drug Application: Switch the perfusion to NES containing the desired concentration of BMT-090605 or vehicle (DMSO) and incubate for 5 minutes.
- Stimulation: Trigger exocytosis by brief electrical field stimulation (e.g., 40 action potentials at 20 Hz) or by a short pulse of high K+ stimulation buffer.
- Data Acquisition: Record the fluorescence signal before, during, and for at least 5 minutes after stimulation to capture the full decay curve.



- Normalization: At the end of the experiment, perfuse with the NH₄Cl solution to dequench all sypHy molecules, revealing the maximal fluorescence (F_max).
- Analysis: For each synaptic bouton, calculate the normalized fluorescence change (ΔF/F₀).
 Fit the decay phase of the signal to a single exponential function to determine the endocytic time constant (τ).

Protocol 2: Measuring Vesicle Uptake and Release with FM Dyes

FM dyes (e.g., FM 1-43) are lipophilic styryl dyes that are non-fluorescent in aqueous solution but become intensely fluorescent upon binding to membranes.[11][12] They cannot cross the membrane, so they are trapped in newly formed vesicles during endocytosis.[11][13] This protocol measures the inhibition of dye uptake (endocytosis).

Materials:

- Primary hippocampal neurons cultured on coverslips.
- Tyrode's solution: NaCl (119 mM), KCl (2.5 mM), HEPES (25 mM), Glucose (30 mM), CaCl₂ (2 mM), MgCl₂ (2 mM), pH 7.4.
- High K+ Tyrode's solution (90 mM KCl).
- FM 1-43 dye (10 μM in high K+ solution).
- BMT-090605 stock solution (in DMSO).
- Fluorescence microscope.

Procedure:

- Pre-incubation: Incubate cultured neurons with BMT-090605 or vehicle in normal Tyrode's solution for 10 minutes.
- Loading: Stimulate the neurons with high K+ Tyrode's solution containing 10 μM FM 1-43 and the same concentration of BMT-090605/vehicle for 2 minutes to induce endocytosis.[14]



- Wash: Thoroughly wash the cells with normal Tyrode's solution for 5-10 minutes to remove all surface-bound dye.
- Imaging: Capture fluorescence images of multiple fields of view. The fluorescence intensity
 of individual synaptic boutons is proportional to the number of vesicles that have undergone
 endocytosis.
- Analysis: Using image analysis software, measure the mean fluorescence intensity of at least 100-200 synaptic boutons per condition. Compare the intensity between BMT-090605treated and vehicle-treated cells to quantify the inhibition of vesicle uptake.

Protocol 3: Ultrastructural Analysis with Transmission Electron Microscopy (TEM)

TEM provides high-resolution snapshots of synaptic terminals, allowing for the direct visualization and quantification of synaptic vesicles, docked vesicles, and endocytic intermediates like clathrin-coated pits.[15][16]

Materials:

- Primary hippocampal neurons.
- BMT-090605.
- Glutaraldehyde and osmium tetroxide for fixation.
- Uranyl acetate and lead citrate for staining.
- Transmission Electron Microscope.

Procedure:

- Treatment: Treat neuronal cultures with 50 μM **BMT-090605** or vehicle for 10 minutes.
- Stimulation: Depolarize cells with high K+ solution for 90 seconds in the continued presence of the drug/vehicle to trigger a round of exo- and endocytosis.



- Fixation: Immediately fix the cells with ice-cold glutaraldehyde solution, followed by post-fixation with osmium tetroxide.
- Processing: Dehydrate the samples through an ethanol series, embed in resin, and cut ultrathin (60-80 nm) sections.
- Staining & Imaging: Stain the sections with uranyl acetate and lead citrate. Image synapses at high magnification (e.g., >50,000x) using a TEM.
- · Quantification:
 - Identify presynaptic terminals based on the presence of an active zone and synaptic vesicles.
 - Count the total number of synaptic vesicles per terminal area.
 - Count the number of clathrin-coated pits along the presynaptic membrane.
 - Compare the quantified data between control and BMT-090605-treated synapses. A
 significant increase in clathrin-coated pits and a decrease in vesicle number poststimulation would be indicative of dynamin inhibition.[3][7]

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